Product packaging for Sulfuric acid--4-hydroxy-5-({4-[2-({[6-(4-methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazol-2(5H)-one (1/1)(Cat. No.:CAS No. 763108-62-9)

Sulfuric acid--4-hydroxy-5-({4-[2-({[6-(4-methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazol-2(5H)-one (1/1)

Cat. No.: B1674986
CAS No.: 763108-62-9
M. Wt: 578.6 g/mol
InChI Key: SZYDFAFNERJCSY-UHFFFAOYSA-N
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Description

Overview of Thiazolidinediones (TZDs) in Metabolic Regulation

Thiazolidinediones are a class of drugs that improve insulin (B600854) resistance through the activation of PPARγ. nih.govnih.gov By acting as synthetic agonists for PPARγ, TZDs like Lobeglitazone (B1674985) play a crucial role in the regulation of glucose and lipid metabolism. patsnap.comnih.gov They enhance the body's response to insulin, leading to increased glucose uptake in peripheral tissues such as muscle and fat, and a reduction in glucose production by the liver. patsnap.comhealthline.com

The primary effects of TZDs are observed in adipose tissue, where PPARγ is abundantly expressed. nih.gov In these tissues, TZDs promote the differentiation of preadipocytes into mature adipocytes, which enhances the storage of lipids and reduces the levels of circulating free fatty acids. patsnap.com This redistribution of lipids helps to alleviate lipotoxicity, a condition where excess lipids accumulate in non-adipose tissues and contribute to insulin resistance. patsnap.com Furthermore, some TZDs have been shown to have anti-inflammatory effects, which is beneficial as chronic low-grade inflammation is a known contributor to insulin resistance. patsnap.comnih.gov

The Peroxisome Proliferator-Activated Receptor (PPAR) System in Biological Processes

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors, regulating the expression of various genes. wikipedia.org They are essential in a variety of biological processes, including cellular differentiation, development, and metabolism of carbohydrates, lipids, and proteins. wikipedia.org There are three distinct PPAR isotypes in mammals: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3). jci.org These isotypes are characterized by different tissue distribution, ligand specificity, and regulatory activities in metabolism. jci.org

PPARs are activated by both endogenous ligands, such as fatty acids and their derivatives, and synthetic agonists. jci.org Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR). wikipedia.orgjci.org This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes. wikipedia.org This binding modulates the transcription of these genes, leading to changes in various metabolic pathways. wikipedia.orgjci.org

The three PPAR isoforms exhibit distinct patterns of tissue expression, which contributes to their different biological functions. jci.orgendocrine.org

PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, kidneys, and skeletal muscle. endocrine.orgnih.govresearchgate.net

PPARβ/δ is expressed ubiquitously across most tissues and often at higher levels than the other two isoforms. nih.govresearchgate.net

PPARγ has the most restricted expression pattern, being most abundant in adipose tissue and the immune system. nih.govresearchgate.net There are also different isoforms of PPARγ, with PPARγ1 being expressed in various tissues including the heart, muscle, and colon, while PPARγ2 is primarily found in adipose tissue. nih.govresearchgate.net

Table 1: Tissue Distribution of PPAR Isoforms

PPAR IsoformPrimary Tissue Distribution
PPARαLiver, Heart, Kidneys, Skeletal Muscle endocrine.orgnih.govresearchgate.net
PPARβ/δUbiquitously expressed nih.govresearchgate.net
PPARγAdipose Tissue, Immune System nih.govresearchgate.net

PPARγ functions as a ligand-activated transcription factor. nih.gov In its inactive state, without a bound ligand, PPARγ is associated with transcriptional repressors. nih.gov When a ligand, such as a TZD, binds to PPARγ, the receptor undergoes a conformational change. nih.gov This change facilitates the dissociation of corepressors and the recruitment of coactivator proteins. nih.govnih.gov

This activated complex, a heterodimer of PPARγ and RXR, then binds to PPREs on target genes. wikipedia.orgresearchgate.net This interaction leads to the transactivation or transrepression of these genes, ultimately altering their expression. nih.gov The regulation of these specific genes involved in glucose and lipid metabolism is the fundamental mechanism through which PPARγ agonists like Lobeglitazone exert their therapeutic effects. patsnap.compatsnap.com For instance, research has shown that Lobeglitazone potently stimulates adipogenesis and insulin-dependent glucose uptake in adipocytes. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N4O9S2 B1674986 Sulfuric acid--4-hydroxy-5-({4-[2-({[6-(4-methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methyl)-1,3-thiazol-2(5H)-one (1/1) CAS No. 763108-62-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

763108-62-9

Molecular Formula

C24H26N4O9S2

Molecular Weight

578.6 g/mol

IUPAC Name

5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid

InChI

InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4)

InChI Key

SZYDFAFNERJCSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CKD-501;  CKD 501;  CKD501;  Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang.

Origin of Product

United States

Molecular Pharmacology of Lobeglitazone Sulfate

Primary Mechanism of Action: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The principal mechanism through which lobeglitazone (B1674985) exerts its effects is by binding to and activating PPARγ. patsnap.com PPARγ is predominantly expressed in adipose tissue but is also found in other tissues such as the liver and skeletal muscle. nih.govnih.gov Upon activation by a ligand like lobeglitazone, PPARγ undergoes a conformational change. This change facilitates its heterodimerization with the retinoid X receptor (RXR). patsnap.comnih.gov This resulting complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govsemanticscholar.org

Ligand Binding and Conformational Dynamics of PPARγ

The interaction between lobeglitazone and PPARγ is characterized by a high binding affinity and specific structural features that contribute to its potent agonistic activity.

The high binding affinity of lobeglitazone to PPARγ is a result of its unique molecular structure. nih.gov Lobeglitazone was designed through the modification of the rosiglitazone (B1679542) structure. nih.govmdpi.com The thiazolidinedione (TZD) head group of lobeglitazone is a critical component for its interaction with PPARγ. It occupies the canonical ligand-binding pocket and forms hydrogen bonds with polar residues in the activation function-2 (AF-2) pocket and helix 12 of the PPARγ ligand-binding domain (LBD). nih.govresearchgate.net This interaction stabilizes the LBD in its active conformation, which is essential for the recruitment of transcriptional coactivators. nih.gov

Computational docking analyses and experimental assays have consistently demonstrated the high binding affinity of lobeglitazone for PPARγ. Docking studies have suggested that lobeglitazone's binding affinity is approximately 12 times higher than that of both rosiglitazone and pioglitazone. nih.govresearchgate.nete-dmj.org This enhanced affinity is attributed to the additional hydrophobic interactions provided by the p-methoxyphenoxy group. nih.gov

CompoundEC50 for PPARγ (μM)
Lobeglitazone 0.1374
Rosiglitazone 0.1076
Pioglitazone 0.5492

This table presents the half maximal effective concentration (EC50) values, indicating the concentration of a compound at which it produces 50% of its maximal effect. A lower EC50 value generally corresponds to a higher potency. nih.gove-dmj.org

PPAR Isoform Selectivity Profile (PPARγ vs. PPARα)

Lobeglitazone exhibits a high degree of selectivity for PPARγ over other PPAR isoforms, particularly PPARα. e-dmj.org While some sources describe it as a dual PPARα/γ agonist, time-resolved fluorescence resonance energy transfer (TR-FRET) assays have shown that lobeglitazone is significantly more potent in activating PPARγ. e-dmj.orgjapi.org The reported PPARα/PPARγ EC50 ratio for lobeglitazone is 3,976, indicating its strong preference for the γ isoform. e-dmj.org This selectivity is a crucial aspect of its pharmacological profile.

CompoundPPARα/PPARγ EC50 Ratio
Lobeglitazone 3,976

This table illustrates the selectivity of lobeglitazone for PPARγ over PPARα. A higher ratio indicates greater selectivity for PPARγ. e-dmj.org

PPARγ-Mediated Transcriptional Modulation

Activation of PPARγ by lobeglitazone leads to the modulation of a suite of target genes involved in glucose and lipid metabolism, as well as adipocyte differentiation. patsnap.comnih.gov One of the key downstream effects is the increased expression of glucose transporter type 4 (GLUT4), which enhances glucose uptake in adipocytes and muscle cells. patsnap.com

Furthermore, lobeglitazone influences the expression of genes that promote the differentiation of preadipocytes into mature adipocytes, such as adipocyte protein 2 (aP2) and CD36. patsnap.comnih.gov This leads to enhanced lipid storage in adipose tissue and a reduction in circulating free fatty acids. patsnap.com By redirecting lipids to adipose tissue, lobeglitazone helps to mitigate lipotoxicity in non-adipose tissues. patsnap.com

Interestingly, the interaction of the p-methoxyphenoxy group with the hydrophobic pocket may also influence the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 245. e-dmj.orgresearchgate.net Inhibition of this phosphorylation has been linked to changes in the expression of genes like adiponectin and adipsin, which are associated with insulin (B600854) sensitivity, without affecting the general transcriptional activity of PPARγ. e-dmj.orgsemanticscholar.org Lobeglitazone has been shown to inhibit this phosphorylation in a dose-dependent manner, more effectively than rosiglitazone. researchgate.net

Impact on Cyclin-Dependent Kinase 5-Mediated Phosphorylation of PPARγ at Ser245

Research has demonstrated that lobeglitazone influences the phosphorylation of PPARγ at the serine 245 residue (Ser245), a post-translational modification mediated by cyclin-dependent kinase 5 (Cdk5). nih.govresearchgate.net This phosphorylation is a critical regulatory step that can alter the transcriptional activity of PPARγ. nih.govacs.org

Structural studies reveal that lobeglitazone, like other TZDs, binds to the canonical ligand-binding pocket of the PPARγ ligand-binding domain (LBD). nih.govresearchgate.net However, a distinguishing feature of lobeglitazone is its elongated p-methoxyphenol moiety, which establishes an extended interaction with a hydrophobic pocket near an alternate binding site of PPARγ. nih.govresearchgate.nete-dmj.org This enhanced interaction is thought to be responsible for its potent inhibitory effect on the Cdk5-mediated phosphorylation of PPARγ at Ser245. nih.govresearchgate.net In vitro assays have shown that lobeglitazone inhibits this phosphorylation in a dose-dependent manner and more potently than rosiglitazone. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this inhibition by lobeglitazone is approximately 80 nM. nih.gov

Regulation of Gene Expression Relevant to Insulin Sensitivity (e.g., Adiponectin, Adipsin)

The activation of PPARγ by lobeglitazone, coupled with the inhibition of its phosphorylation at Ser245, leads to the modulation of gene expression that is crucial for improving insulin sensitivity. e-dmj.orgscribd.com This includes the regulation of genes such as those encoding for adiponectin and adipsin. e-dmj.orgscribd.com Adiponectin, an adipokine, is well-known for its insulin-sensitizing and anti-inflammatory properties. mdpi.com By promoting the expression of such genes, lobeglitazone contributes to enhanced glucose uptake and utilization in peripheral tissues. patsnap.come-dmj.org

Secondary Molecular Targets and Signaling Pathway Modulation

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) Activity In Vitro

Lobeglitazone has been found to directly inhibit the activity of Protein Tyrosine Phosphatase 1B (PTP1B) in vitro. nih.govresearchgate.netcam.ac.uk PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition is considered a therapeutic strategy for type 2 diabetes. nih.govjchr.org Studies have shown that lobeglitazone exhibits moderate, non-competitive, and reversible inhibition of PTP1B. nih.govresearchgate.netcam.ac.uk The reported half-maximal inhibitory concentration (IC50) for this inhibition is 42.8 ± 3.8 µM. nih.govresearchgate.net This inhibitory action on PTP1B may potentiate the antidiabetic effects of lobeglitazone by further enhancing insulin signaling. nih.govresearchgate.net

Interference with Pro-inflammatory Signaling Cascades

Lobeglitazone demonstrates anti-inflammatory properties by interfering with key pro-inflammatory signaling cascades. medchemexpress.commedchemexpress.com

ERK/JNK Pathway Inhibition

Research indicates that lobeglitazone can inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. medchemexpress.commedchemexpress.comnih.govlarvol.com The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. nih.gov In studies using lipopolysaccharide (LPS)-induced bone-marrow derived macrophages, lobeglitazone was shown to reduce the phosphorylation levels of both ERK and JNK. nih.govlarvol.com

NF-κB Pathway Inhibition and p65 Translocation

Lobeglitazone also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, it has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.comresearchgate.net The p65 subunit is a key component of the most abundant form of NF-κB, and its translocation to the nucleus is essential for the transcription of pro-inflammatory genes. nih.govnih.gov

Table of Research Findings on Lobeglitazone Sulfate (B86663)

Molecular Target/Pathway Effect of Lobeglitazone Sulfate Key Findings Reported Values
PPARγ Phosphorylation (Ser245) Inhibition More potent inhibitor than rosiglitazone in vitro. nih.govresearchgate.net IC50: ~80 nM nih.gov
Gene Expression Regulation Modulates genes related to insulin sensitivity like adiponectin and adipsin. e-dmj.orgscribd.com
PTP1B Activity Inhibition Moderate, non-competitive, and reversible inhibitor in vitro. nih.govresearchgate.netcam.ac.uk IC50: 42.8 ± 3.8 µM nih.govresearchgate.net
ERK/JNK Pathway Inhibition Reduces phosphorylation of ERK and JNK. nih.govlarvol.com

| NF-κB Pathway | Inhibition | Inhibits TNF-α-induced p65 translocation. medchemexpress.comresearchgate.net | |

Table of Compound Names

Compound Name
Lobeglitazone sulfate
Rosiglitazone
Pioglitazone
Adiponectin
Adipsin
Cyclin Dependent Kinase 5
Protein Tyrosine Phosphatase 1B
Extracellular signal-regulated kinase
c-Jun N-terminal kinase
Nuclear Factor-kappa B
AP-1 Expression Modulation

Activator protein-1 (AP-1) is a transcription factor that regulates the expression of genes involved in inflammatory responses and other cellular processes. frontiersin.orgfrontiersin.org Research has demonstrated that lobeglitazone can modulate the expression of AP-1, contributing to its anti-inflammatory effects.

In a murine model of ovalbumin (OVA)-induced asthma, treatment with lobeglitazone was shown to significantly reduce the expression of AP-1 in lung tissue. frontiersin.org Animals sensitized and challenged with OVA exhibited increased AP-1 expression, which was correlated with airway inflammation and mucus hypersecretion. frontiersin.orgfrontiersin.org However, the administration of lobeglitazone led to a marked decrease in AP-1 expression. frontiersin.org This downregulation of AP-1 is considered a key mechanism through which lobeglitazone attenuates the pathophysiological changes associated with asthma. frontiersin.orgfrontiersin.org The reduction in AP-1 expression contributes to the decreased production of pro-inflammatory cytokines and mucin 5AC (MUC5AC), a major component of airway mucus. frontiersin.orgfrontiersin.org

Inhibition of Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway, particularly through its downstream mediators, the Smad proteins, is a central regulator of fibrosis in various tissues. e-enm.org Lobeglitazone has been shown to exert significant anti-fibrotic effects by directly interfering with this pathway. e-enm.orgnih.govresearchgate.net

Similar inhibitory effects were observed in human corneal fibroblasts, where lobeglitazone attenuated TGF-β1-induced extracellular matrix (ECM) synthesis and myofibroblast differentiation. nih.gov This anti-fibrotic action was attributed to the inhibition of the TGF-β1-induced Smad signaling cascade, an effect that appeared to be independent of PPAR signaling. nih.gov Furthermore, in papillary thyroid cancer cells, lobeglitazone was found to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT), migration, and invasion by suppressing the p38 MAPK signaling pathway, which can be activated by TGF-β. nih.gove-enm.org

Inhibition of the Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical protein kinase complex that regulates cell growth, proliferation, and metabolism. nih.govplos.org Hyperactivation of the mTORC1 pathway is associated with the progression of non-alcoholic fatty liver disease (NAFLD) through the induction of lipogenesis. nih.govnih.gov Lobeglitazone has been identified as an inhibitor of the mTORC1 signaling pathway, contributing to its protective effects against liver injury. nih.govfrontiersin.org

In a mouse model of acute lipogenesis, lobeglitazone was shown to inhibit hepatic lipid synthesis and subsequent endoplasmic reticulum (ER) stress by inhibiting the mTORC1 pathway. nih.govfrontiersin.org Immunoblotting analysis revealed that lobeglitazone downregulated the refeeding-induced phosphorylation of key mTORC1 downstream targets, including ribosomal protein S6 (S6), p70S6 kinase (p70S6K), and 4E-binding protein 1 (4EBP1). nih.gov

Further investigation into the mechanism showed that lobeglitazone reduced the phosphorylation of Akt, a protein kinase that can activate the mTORC1 pathway. nih.govfrontiersin.org This effect was observed both in vivo in mouse livers and in vitro in insulin-treated rat primary hepatocytes, where lobeglitazone alleviated the enhanced mTORC1 signaling. nih.gov These findings suggest that lobeglitazone inhibits the hepatic mTORC1 pathway, at least in part, by reducing the phosphorylation of Akt. nih.govfrontiersin.org

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β). plos.orgnih.gov Chronic inflammation driven by the NLRP3 inflammasome is implicated in various diseases. Lobeglitazone has demonstrated a significant ability to suppress the activation of the NLRP3 inflammasome. plos.orgnih.govplos.org

In the context of liver inflammation, which is often associated with elevated levels of lipopolysaccharide (LPS), lobeglitazone has been shown to reduce LPS-induced NLRP3 inflammasome activation. plos.orgnih.gov This effect was observed in multiple liver cell types, including Kupffer cells (KCs), hepatocytes, and hepatic stellate cells (HSCs). plos.orgplos.orgnih.gov In primary KCs stimulated with LPS, lobeglitazone inhibited the expression of NLRP3 and caspase-1, leading to reduced secretion of IL-1β. plos.org Similarly, in hepatocytes, lobeglitazone decreased the expression levels of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. plos.orgplos.org

The suppression of the NLRP3 inflammasome by lobeglitazone contributes to its broader anti-inflammatory and anti-fibrotic effects in the liver. plos.orgnih.gov By inhibiting the release of pro-inflammatory cytokines from KCs, lobeglitazone indirectly reduces hepatocyte inflammation and the activation of HSCs, which are key events in the progression of liver fibrosis. plos.orgnih.gov

Table of Compounds Mentioned

Cellular and Tissue Specific Pharmacodynamic Effects

Regulation of Glucose Homeostasis at the Cellular Level

Lobeglitazone (B1674985) plays a significant role in managing glucose homeostasis through its direct actions on various cell types, primarily adipocytes, myocytes, and hepatocytes.

Enhanced Glucose Uptake in Adipocytes and Myocytes

In vitro studies have demonstrated that lobeglitazone effectively enhances glucose uptake in both adipocytes and muscle cells. Research utilizing 3T3-L1 adipocytes and L6 muscle cells, common models for studying glucose metabolism, has shown that lobeglitazone treatment leads to a significant increase in glucose absorption. e-dmj.org Notably, the effects of lobeglitazone on glucose uptake in these cell lines were found to be more potent than those observed with pioglitazone, another TZD. e-dmj.org This enhanced uptake of glucose from the bloodstream into fat and muscle cells is a critical mechanism for lowering blood glucose levels.

Table 1: Comparative Effects of Lobeglitazone on Glucose Uptake in In Vitro Cell Models
Cell LineEffect of LobeglitazoneComparative PotencyReference
3T3-L1 AdipocytesIncreased glucose uptakeGreater than pioglitazone e-dmj.org
L6 Muscle CellsIncreased glucose uptakeGreater than pioglitazone e-dmj.org

Upregulation of Glucose Transporter Type 4 (GLUT4) Expression

A key molecular mechanism underlying the enhanced glucose uptake is the upregulation of Glucose Transporter Type 4 (GLUT4). GLUT4 is the primary insulin-regulated glucose transporter found in adipose tissue and skeletal muscle. nih.govnih.gov Lobeglitazone, through its activation of PPAR-γ, stimulates the expression of the GLUT4 gene. patsnap.comnih.gov This leads to an increased synthesis of GLUT4 proteins, which are then translocated to the cell membrane to facilitate the transport of glucose into the cells. nih.gov Studies in high-fat diet-fed mice have shown that lobeglitazone treatment can reverse the reduced expression of GLUT4 in the liver, contributing to improved insulin (B600854) sensitivity and glucose utilization. nih.gov The anti-diabetic effect of TZDs is mediated in part by increased GLUT4 mRNA expression in skeletal muscle, liver, and adipose tissue. nih.gov

Impact on Adipocyte Biology and Lipid Metabolism

As a potent PPAR-γ agonist, lobeglitazone has a profound impact on the biology of adipocytes and the metabolism of lipids.

Promotion of Preadipocyte Differentiation into Mature Adipocytes

Lobeglitazone actively promotes the differentiation of preadipocytes, which are precursor cells, into mature, insulin-sensitive adipocytes. patsnap.comnih.gov This process, known as adipogenesis, is a hallmark of PPAR-γ activation. e-enm.org By stimulating the differentiation of preadipocytes, lobeglitazone increases the number of functional fat cells capable of storing lipids. nih.gov

Enhancement of Lipid Accumulation and Storage in Adipose Tissue

Consistent with its role in promoting adipogenesis, lobeglitazone enhances the accumulation and storage of lipids within adipose tissue. e-dmj.org In vitro studies have demonstrated that lobeglitazone increases the expression of genes regulated by PPAR-γ that are involved in lipid uptake and storage, such as adipocyte protein 2 (aP2) and CD36. e-dmj.org This effect was observed to be greater than that of other TZDs. e-dmj.org By promoting the storage of free fatty acids in subcutaneous adipose tissue, lobeglitazone can help to reduce the levels of circulating lipids and improve insulin sensitivity in other tissues like muscle and liver.

Table 2: Summary of Lobeglitazone's Effects on Adipocyte Biology
ProcessEffect of LobeglitazoneKey MediatorsReference
Preadipocyte DifferentiationPromotionPPAR-γ patsnap.comnih.gov
Lipid AccumulationEnhancementaP2, CD36 e-dmj.org

Induction of Adipocyte Differentiation and Expression of PPARγ-Regulated Genes

Lobeglitazone plays a significant role in promoting the differentiation of preadipocytes into mature adipocytes. This process is, in part, mediated by the upregulation of key PPARγ target genes. Among these are adipocyte Protein 2 (aP2), also known as Fatty Acid Binding Protein 4 (FABP4), and CD36, a fatty acid translocase. nih.govresearchgate.net The expression of aP2 is a hallmark of adipocyte differentiation and is involved in the intracellular transport of fatty acids. nih.gov Similarly, CD36 facilitates the uptake of fatty acids into adipocytes, a crucial step for lipid accumulation and the maturation of these cells. researchgate.netnih.gov Studies have demonstrated that the expression of both aP2 and CD36 is regulated by PPARγ during adipocyte differentiation. nih.gov The induction of these genes by lobeglitazone underscores its function as a potent PPARγ agonist, driving the adipogenic program.

Adipose Tissue Remodeling: Differentiation of White Adipocytes to Beige Adipocytes and Development of Brown Adipocytes

Lobeglitazone has been shown to induce significant remodeling of adipose tissue, including the "beiging" or "browning" of white adipose tissue (WAT) and the development of brown adipose tissue (BAT). nih.gov This transformation is characterized by the appearance of multilocular, lipid-droplet-containing adipocytes within WAT, a feature of beige adipocytes, and an increase in the mass and activity of BAT. nih.gov In animal models, treatment with lobeglitazone led to an increase in the number of small adipocytes in both epididymal and subcutaneous adipose tissue. nih.gov This shift towards smaller adipocytes is considered metabolically favorable. Furthermore, lobeglitazone treatment has been observed to promote the development of brown adipocytes. nih.gov Both brown and beige adipocytes are specialized in thermogenesis, the process of heat production, which contributes to increased energy expenditure. nih.govclinicaltrials.gov

Enhancement of Beige Adipocyte Formation and Thermogenic Gene Expression

The formation of beige adipocytes within white adipose tissue is a key therapeutic target for metabolic diseases. nih.govnih.gov Lobeglitazone actively promotes this process, leading to an increase in the expression of genes associated with thermogenesis. nih.gov This includes the upregulation of interferon regulatory factor-4 (IRF4), a critical transcriptional regulator of thermogenesis. nih.gov The activation of PPARγ by lobeglitazone appears to be a central mechanism driving the expression of these thermogenic genes, thereby enhancing the energy-expending capacity of adipose tissue. nih.govjax.org This "browning" of white fat is a significant aspect of the metabolic benefits observed with lobeglitazone treatment.

Anti-Inflammatory and Anti-Fibrotic Cellular Responses

Inhibition of Pro-inflammatory Cytokine Production

Lobeglitazone exhibits potent anti-inflammatory properties by inhibiting the production of various pro-inflammatory cytokines. In studies using lipopolysaccharide (LPS)-stimulated bone-marrow derived macrophages, lobeglitazone significantly reduced the gene expression of key inflammatory mediators. nih.govnih.gov These include Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov The downregulation of these cytokines suggests that lobeglitazone can modulate the inflammatory response at a cellular level, which is a crucial aspect of its therapeutic potential in metabolic disorders often characterized by chronic low-grade inflammation.

Reduction of Nitric Oxide (NO) Generation

In addition to suppressing pro-inflammatory cytokines, lobeglitazone has been shown to decrease the production of nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects at high concentrations. nih.govnih.gov In LPS-induced macrophage models, lobeglitazone treatment led to a significant reduction in NO release. nih.govnih.gov This effect is likely linked to the downregulation of iNOS, the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.gov By curbing excessive NO production, lobeglitazone may help to mitigate inflammatory stress. nih.gov

Suppression of Profibrotic Gene Expression in Renal Cells

Table of Research Findings on Lobeglitazone's Effects

Category Finding Model System Reference
Adipocyte Differentiation Upregulates PPARγ target genes aP2 and CD36. 3T3-L1 adipocytes nih.govresearchgate.net
Adipose Tissue Remodeling Promotes differentiation of white to beige adipocytes and development of brown adipocytes. db/db mice nih.gov
Thermogenesis Enhances beige adipocyte formation and thermogenic gene expression, including IRF4. db/db mice nih.gov
Anti-Inflammatory Inhibits production of IL-1β, IL-6, iNOS, COX-2, and MCP-1. LPS-stimulated bone-marrow derived macrophages nih.govnih.gov
Anti-Inflammatory Reduces nitric oxide (NO) generation. LPS-stimulated bone-marrow derived macrophages nih.govnih.gov

Table of Compounds

Compound Name
Lobeglitazone sulfate (B86663)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Inducible nitric oxide synthase (iNOS)
Cyclooxygenase-2 (COX-2)
Monocyte chemoattractant protein-1 (MCP-1)
Nitric Oxide (NO)
Plasminogen activator inhibitor-1 (PAI-1)
Alpha-smooth muscle actin (α-SMA)
Type 1 Collagen
Adipocyte Protein 2 (aP2)
Fatty Acid Binding Protein 4 (FABP4)
CD36

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

Lobeglitazone has been identified as an inhibitor of vascular smooth muscle cell (VSMC) proliferation and migration, key pathological processes in the development of atherosclerosis. nih.govnih.gov Research demonstrates that lobeglitazone treatment can dose-dependently block the progression of the cell cycle from the G0/G1 to the S phase in VSMCs, thereby inhibiting their proliferation. researchgate.net This inhibitory action contributes to a reduction in neointimal formation, as observed in rat models following balloon injury to carotid arteries. nih.gov The molecular mechanisms underlying these effects involve the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), which plays a crucial role in preventing the proliferation and migration of VSMCs. nih.gov

Attenuation of Lipid Droplet Formation in Foam Cells

The accumulation of lipid droplets within macrophages, leading to the formation of foam cells, is a critical event in the early stages of atherosclerosis. nih.govresearchgate.net Lobeglitazone has been shown to mitigate this process. arxiv.org Studies utilizing targeted nanodrug delivery systems for lobeglitazone have demonstrated a significant reduction in lipid droplets within foam cells. arxiv.orgresearchgate.net

One mechanism involves enhancing cholesterol efflux. Research on a mannose-receptor-targeted nanocarrier for lobeglitazone (MMR-Lobe) showed that at high concentrations, it was more effective than lobeglitazone alone in attenuating foam cell formation. researchgate.net This was associated with an increased expression of key molecules in reverse cholesterol transport, including Liver X receptor α (LXRα) and ATP-binding cassette transporter A1 (ABCA1). researchgate.net

Table 1: Effects of Lobeglitazone on Foam Cell Formation

Delivery System Cell Type Key Finding
Lobeglitazone Nanodrug Foam Cells Systematically quantified decreases of lipid droplets. arxiv.org
MMR-Lobe (Macrophage-Mannose-Receptor-Targeted) Macrophages More prominent attenuation of foam cell formation compared to lobeglitazone alone at high concentrations. researchgate.net

Effects on Bone Cell Biology

Assessment of Osteoblast Differentiation In Vitro (e.g., MC3T3E1, C3H10T1/2 cells)

The effect of lobeglitazone on osteoblast differentiation has been evaluated using standard in vitro cell models, including the murine pre-osteoblastic cell line MC3T3-E1 and the mesenchymal stem cell line C3H10T1/2. nih.govnih.gove-enm.org These cells are cultured in an osteogenic medium to induce differentiation into bone-forming osteoblasts. Unlike other thiazolidinediones (TZDs) such as rosiglitazone (B1679542), which are known to suppress osteoblastogenesis, studies have shown that lobeglitazone does not exert significant inhibitory effects on the differentiation of these cell lines into osteoblasts. nih.govnih.gov

Analysis of Alkaline Phosphatase (ALP) Activity and Osteoblast Marker Gene Expression (e.g., RUNX2, Osteocalcin)

To further investigate its impact on bone formation, lobeglitazone's effects on key osteoblastic markers have been analyzed. Alkaline phosphatase (ALP) is an early marker of osteoblast activity, while Runt-related transcription factor 2 (RUNX2) is a master regulator of osteoblast differentiation, and Osteocalcin is a marker for mature osteoblasts. nih.govnih.gov

In vitro experiments have demonstrated that while rosiglitazone significantly suppresses ALP activity and attenuates the mRNA expression of RUNX2 and Osteocalcin in MC3T3-E1 and C3H10T1/2 cells, lobeglitazone (at concentrations of 0.1 or 1 µM) does not inhibit these critical markers of osteoblast function and maturation. nih.govnih.gove-enm.org These findings suggest that lobeglitazone has a neutral effect on osteoblast biology, distinguishing it from other drugs in the same class that have been associated with detrimental skeletal effects. nih.govnih.gov

Table 2: Comparative Effects of Lobeglitazone and Rosiglitazone on Osteoblast Markers in MC3T3-E1 Cells

Treatment Alkaline Phosphatase (ALP) Activity RUNX2 mRNA Expression Osteocalcin mRNA Expression
Rosiglitazone Suppressed nih.govnih.gov Significantly Attenuated nih.govnih.gov Significantly Attenuated nih.govnih.gov

Preclinical Efficacy Studies in Established Animal Models

Metabolic Regulation in Diabetes and Insulin (B600854) Resistance Models

Lobeglitazone (B1674985) has demonstrated notable glucose-lowering effects across several well-established animal models of type 2 diabetes. In vivo studies have confirmed its efficacy in Zucker Diabetic Fatty (ZDF) rats, a genetic model that exhibits obesity and diabetes. nih.gov Similarly, significant reductions in blood glucose were observed in db/db mice, which have a mutation in the leptin receptor and consequently develop obesity, insulin resistance, and hyperglycemia. nih.govnih.gov The glucose-lowering prowess of lobeglitazone was also evident in KK/Upi-Ay/J (KKAy) mice, another genetic model of type 2 diabetes. nih.gov Research indicates that lobeglitazone acts in a dose-dependent manner to achieve these effects. nih.gov

Table 1: Glucose-Lowering Efficacy of Lobeglitazone in Various Animal Models

Animal Model Observed Effect on Blood Glucose Citation(s)
Zucker Diabetic Fatty (ZDF) Rats Significant glucose-lowering effect nih.gov
db/db Mice Significant glucose-lowering effect nih.govnih.gov

Lobeglitazone has shown protective effects on pancreatic β-cells, which are responsible for insulin production and are often compromised in type 2 diabetes. In studies using db/db mice, lobeglitazone treatment demonstrated beneficial effects on the survival of these crucial cells. nih.govnih.gov Research comparing lobeglitazone to other thiazolidinediones (TZDs) found that it significantly decreased apoptosis (programmed cell death) in insulin-secreting (INS-1) cells under high-glucose conditions. researchgate.net Furthermore, lobeglitazone treatment in db/db mice led to improved metabolic parameters and was associated with a reduction in markers of endoplasmic reticulum (ER) stress, which can lead to β-cell dysfunction and death. nih.gov It also enhanced glucose-stimulated insulin secretion (GSIS). nih.gov

Preclinical studies suggest that lobeglitazone can alleviate hepatic steatosis, a condition characterized by the accumulation of fat in the liver. In obese mice models, lobeglitazone treatment has been shown to attenuate this condition by enhancing insulin sensitivity and suppressing hepatic lipogenesis (the formation of fat in the liver). nih.govendocrine-abstracts.org One study on high-fat diet (HFD)-induced obese mice found that lobeglitazone treatment for four weeks improved insulin resistance and glucose intolerance. endocrine-abstracts.org Histological analysis of the liver in these mice revealed reduced lipid accumulation, which was accompanied by lower plasma levels of total cholesterol and triglycerides. endocrine-abstracts.org The molecular mechanism appears to involve a significant decrease in the hepatic expression of genes related to lipid synthesis and an increase in the expression of genes for fatty acid β-oxidation (the process of breaking down fatty acids). endocrine-abstracts.org However, another study in HFD-fed mice reported that while lobeglitazone improved insulin resistance, it did not reverse the HFD-induced hepatic steatosis and weight gain, suggesting that the effects may be dependent on the specific model and experimental conditions. plos.orgnih.gov

Table 2: Modulation of Metabolic Parameters by Lobeglitazone in HFD-Fed Mice

Parameter Effect of Lobeglitazone Treatment Citation(s)
Serum Glucose Significantly reversed HFD-induced hyperglycemia nih.govnih.gov
Serum Insulin Significantly reversed HFD-induced hyperinsulinemia nih.govnih.gov

Investigation of Organ-Protective and Anti-Inflammatory Effects In Vivo

Lobeglitazone has demonstrated potential anti-atherosclerotic effects in preclinical in vivo models. nih.gov Atherosclerosis is an inflammatory disease characterized by the buildup of plaques in arteries. In studies involving apolipoprotein E-deficient (ApoE−/−) mice, a standard model for studying atherosclerosis, favorable effects of lobeglitazone on the development of atherosclerotic lesions have been reported. nih.gov Additionally, research in a rat model of balloon-injured carotid arteries, which mimics aspects of arterial injury and restenosis, has shown that thiazolidinediones can have protective effects, and similar benefits are suggested for lobeglitazone. nih.govnih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
Lobeglitazone
Lobeglitazone sulfate (B86663)
Insulin
Pioglitazone
Rosiglitazone (B1679542)

Renoprotective Effects in Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis Mice

Lobeglitazone has demonstrated significant renoprotective effects in a murine model of unilateral ureteral obstruction (UUO), a well-established method for inducing renal tubulointerstitial fibrosis. In these studies, treatment with lobeglitazone was found to attenuate the progression of kidney fibrosis.

The underlying mechanism for these renoprotective effects appears to be linked to the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. This pathway is a central mediator of fibrosis in various organs, including the kidney. By suppressing this signaling cascade, lobeglitazone effectively hinders the cellular processes that lead to the fibrotic changes characteristic of chronic kidney disease.

Table 1: Effect of Lobeglitazone on Markers of Renal Fibrosis in UUO Mice

Marker Effect of Lobeglitazone Treatment Signaling Pathway Implicated
PAI-1 Decreased Expression TGF-β/Smad3
α-SMA Decreased Expression TGF-β/Smad3
Type 1 Collagen Decreased Expression TGF-β/Smad3

Anti-Inflammatory Activity in Murine Models of Asthma

The anti-inflammatory properties of lobeglitazone have been investigated in a murine model of ovalbumin (OVA)-induced asthma, a common model for allergic airway inflammation. The findings from these studies suggest a potential therapeutic role for lobeglitazone in mitigating asthmatic responses. nih.govkoreamed.org

Treatment with lobeglitazone in OVA-sensitized and challenged mice resulted in a significant reduction in airway hyperresponsiveness (AHR), a key feature of asthma. nih.gov This was accompanied by a marked decrease in the recruitment of inflammatory cells to the airways. nih.govglobalresearchonline.net Specifically, the number of eosinophils, crucial players in allergic inflammation, was significantly lowered in the bronchoalveolar lavage fluid (BALF) of lobeglitazone-treated mice. koreamed.org

Furthermore, lobeglitazone treatment led to a decrease in the levels of T-helper type 2 (Th2) cytokines in the BALF. nih.govkoreamed.org Th2 cytokines, such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), are central to the pathogenesis of allergic asthma, promoting eosinophilic inflammation, mucus production, and immunoglobulin E (IgE) synthesis. Consistent with this, serum levels of total and OVA-specific IgE were also found to be reduced following lobeglitazone administration. koreamed.org

Histological analysis of lung tissue from the treated mice revealed a reduction in airway inflammation and mucus hypersecretion. koreamed.org The mechanism underlying these anti-inflammatory effects appears to involve the downregulation of key signaling pathways, including the phosphorylation of nuclear factor-kappa B (NF-κB) and the expression of activating protein-1 (AP-1), both of which are critical in orchestrating the inflammatory response in asthma. koreamed.org

Table 2: Anti-Inflammatory Effects of Lobeglitazone in a Murine Asthma Model

Parameter Effect of Lobeglitazone Treatment
Airway Hyperresponsiveness (AHR) Decreased
Inflammatory Cell Infiltration (BALF) Decreased
Eosinophil Count (BALF) Decreased
Th2 Cytokine Levels (BALF) Decreased
Total IgE (Serum) Decreased
OVA-specific IgE (Serum) Decreased
Mucus Hypersecretion Decreased
NF-κB Phosphorylation Decreased
AP-1 Expression Decreased

Assessment of Bone Mineral Density (BMD) in Murine Models

Concerns regarding the potential for some thiazolidinediones to increase fracture risk have prompted investigations into the skeletal effects of lobeglitazone. Studies in murine models have been conducted to assess its impact on bone mineral density (BMD) and osteoblast function.

In a study utilizing 6-month-old C57BL/6 mice, a model for age-related bone loss, lobeglitazone was administered and compared to vehicle control and other TZDs, such as rosiglitazone and pioglitazone. iarc.frmdpi.com After a 12-week treatment period, mice treated with rosiglitazone exhibited a significant acceleration of bone loss in both the whole bone and the femur. iarc.frmdpi.com In contrast, the BMD in mice treated with lobeglitazone did not differ significantly from that of the vehicle-treated control group, suggesting a neutral effect on age-related changes in bone density. iarc.frmdpi.com

In vitro experiments using MC3T3E1 and C3H10T1/2 cell lines, which are models for osteoblast differentiation, further support these findings. iarc.frmdpi.com While rosiglitazone was found to suppress alkaline phosphatase (ALP) activity and the mRNA expression of key osteoblast marker genes, such as Runt-related transcription factor 2 (RUNX2) and osteocalcin, lobeglitazone did not show any inhibitory effects on these markers of osteoblastogenesis. iarc.frmdpi.com These results indicate that lobeglitazone may not have the detrimental effects on bone formation that have been associated with other members of the TZD class. iarc.fr

Table 3: Effects of Lobeglitazone on Bone Parameters in Murine Models

Parameter Lobeglitazone Effect Rosiglitazone Effect (for comparison)
Bone Mineral Density (in vivo) No significant change vs. vehicle Accelerated bone loss
Alkaline Phosphatase (ALP) Activity (in vitro) No inhibition Suppressed
RUNX2 mRNA Expression (in vitro) Not attenuated Significantly attenuated
Osteocalcin mRNA Expression (in vitro) Not attenuated Significantly attenuated

Carcinogenic Potential Evaluation in Long-Term Rodent Studies

The long-term carcinogenic potential of lobeglitazone (also referred to as CKD-501 in some studies) has been evaluated in a comprehensive 104-week study in ICR mice. nih.gov This type of long-term bioassay is a standard method for assessing the potential of a compound to cause cancer in rodents.

In this study, groups of male and female ICR mice were administered lobeglitazone orally at various dosages. The mortality rates in the treated groups were comparable to the control group. For instance, the mortality rates for male mice in the control, 0.2, 1.0, and 6.0 mg kg-1 day-1 treated groups were 60%, 68%, 58%, and 67%, respectively. nih.gov For female mice, the mortality rates were 57%, 68%, and 67% in the control, 0.2, and 1.0 mg kg-1 day-1 treated groups, respectively. nih.gov

While the administration of lobeglitazone was associated with some non-neoplastic findings, such as adipocyte proliferation, bone marrow hypoplasia, and cardiomyopathy, these were considered to be expected pharmacological effects for a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. nih.gov Crucially, the study found no treatment-related neoplastic changes. nih.gov The results from this 104-week oral administration study demonstrate a lack of carcinogenic potential for lobeglitazone in ICR mice. nih.gov

Table 4: Summary of Findings from a 104-Week Carcinogenicity Study of Lobeglitazone in ICR Mice

Parameter Observation
Mortality Rates (Male) Control: 60%, 0.2 mg/kg/day: 68%, 1.0 mg/kg/day: 58%, 6.0 mg/kg/day: 67%
Mortality Rates (Female) Control: 57%, 0.2 mg/kg/day: 68%, 1.0 mg/kg/day: 67%
Non-Neoplastic Findings Adipocyte proliferation, bone marrow hypoplasia, cardiomyopathy (considered expected pharmacological effects)
Neoplastic Findings No treatment-related neoplastic changes
Overall Conclusion Lack of carcinogenicity in ICR mice

Comparative Preclinical Pharmacological Investigations

Comparative Analysis of PPARγ Binding Affinity with Other Thiazolidinediones (e.g., Rosiglitazone (B1679542), Pioglitazone)

Lobeglitazone's mechanism of action is rooted in its function as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor central to glucose and lipid metabolism. nih.govnih.gov Structural modifications distinguish Lobeglitazone (B1674985) from its predecessors; it was designed by altering the structure of Rosiglitazone, incorporating a p-methoxyphenoxy group at the 4-position of its pyrimidine (B1678525) moiety. nih.gove-dmj.org This unique chemical feature allows for additional hydrophobic interactions with the ligand-binding pocket of PPARγ, contributing to an enhanced binding affinity. nih.govnih.gov

Computational docking analyses and in vitro assays consistently demonstrate Lobeglitazone's superior binding characteristics compared to other TZDs. nih.govnih.gov Docking analysis suggested that Lobeglitazone has a binding affinity for PPARγ that is approximately 12 times higher than that of both Rosiglitazone and Pioglitazone. nih.govnih.govresearchgate.net This heightened affinity is reflected in its half-maximal effective concentration (EC₅₀), a measure of the drug's potency. Studies have reported the EC₅₀ of Lobeglitazone for human PPARγ to be 0.1374 μM, which is more potent than Pioglitazone (0.5492 μM) and comparable to Rosiglitazone (0.1076 μM) in this specific assay. e-dmj.org The structural basis for this enhanced affinity allows Lobeglitazone to achieve significant PPARγ activation at lower concentrations. nih.gov

Table 1: Comparative PPARγ Binding Affinity and Potency
CompoundRelative Binding Affinity (vs. Rosiglitazone/Pioglitazone)EC₅₀ for PPARγ (μM)Reference
Lobeglitazone~12 times higher0.1374 nih.govnih.gove-dmj.org
RosiglitazoneBaseline0.1076 e-dmj.org
PioglitazoneBaseline0.5492 e-dmj.org

Comparative Evaluation of Cellular Glucose Uptake and Adipocyte Differentiation Efficacy

In cellular models, Lobeglitazone demonstrates potent effects on processes central to insulin (B600854) sensitization, such as adipocyte differentiation and glucose uptake. nih.gov When compared with Rosiglitazone and Pioglitazone, Lobeglitazone was found to more potently stimulate adipogenesis in vitro. nih.gov It also enhanced insulin-dependent glucose uptake more effectively than both Rosiglitazone and Pioglitazone in adipocytes. nih.gov Specifically, research has shown that Lobeglitazone increases glucose uptake in 3T3-L1 adipocytes and L6 muscle cells to a greater extent than Pioglitazone. e-dmj.org

Table 2: Comparative Cellular Efficacy
ParameterLobeglitazoneRosiglitazonePioglitazoneReference
Adipogenesis StimulationMore potentLess potentLess potent nih.gov
Insulin-Dependent Glucose UptakeMore potentLess potentLess potent e-dmj.orgnih.gov
Pro-inflammatory Gene SuppressionEfficientData not specifiedData not specified nih.gov

Comparative Study of Beige Adipocyte Formation and Thermogenic Gene Expression Enhancement

Beyond its effects on white adipose tissue, Lobeglitazone shows a distinct and potent ability to induce the "browning" of white fat, leading to the formation of beige adipocytes. e-dmj.orgnih.gov These specialized adipocytes are characterized by increased mitochondrial density and the expression of thermogenic genes, which allows them to dissipate energy as heat. nih.gov

In a direct comparative study using lean mice, Lobeglitazone was more effective than both Rosiglitazone and Pioglitazone at enhancing beige adipocyte formation and the expression of thermogenic genes within inguinal white adipose tissue, particularly following cold exposure. e-dmj.orgnih.gov Long-term treatment with Lobeglitazone in db/db mice led to the upregulation of beige-specific genes and an increased number of mitochondria in white adipose tissue. nih.gov This was associated with the upregulation of interferon regulatory factor-4 (IRF4), a key transcriptional regulator of thermogenesis. nih.gov These findings suggest that Lobeglitazone not only improves insulin sensitivity but may also enhance energy expenditure through the promotion of thermogenically active adipocytes. nih.govnih.gov

Comparative Assessment of Effects on Osteoblast Biology and Bone Mineral Density with Other TZDs

A significant concern with some earlier TZDs, particularly Rosiglitazone, has been their adverse effect on bone health, linked to an increased fracture risk. nih.govnih.gov This is because PPARγ activation can promote the differentiation of mesenchymal stem cells into adipocytes at the expense of osteoblasts (bone-forming cells). nih.govnih.gov

Comparative preclinical studies have highlighted a key safety distinction for Lobeglitazone in this area. In in vitro experiments using pre-osteoblast cell lines (MC3T3E1), Rosiglitazone significantly suppressed alkaline phosphatase (ALP) activity and attenuated the mRNA expression of crucial osteoblast markers like RUNX2 and osteocalcin. nih.gove-enm.orge-enm.org In stark contrast, Lobeglitazone, at equivalent biological doses, did not inhibit these markers of osteoblast differentiation. nih.govnih.gove-enm.org Pioglitazone also showed a less inhibitory effect on mineralization compared to Rosiglitazone. nih.gove-enm.org

These in vitro findings were corroborated in animal models. In aging mice, treatment with Rosiglitazone over 12 weeks resulted in significantly accelerated bone mineral density (BMD) loss in the whole body and femur compared to vehicle-treated controls. nih.gove-enm.orge-enm.org Conversely, mice treated with Lobeglitazone or Pioglitazone showed no significant difference in BMD loss compared to the control group. nih.gove-enm.orge-enm.org These results suggest that Lobeglitazone may not carry the same detrimental skeletal effects observed with Rosiglitazone. nih.govnih.gov

Table 3: Comparative Effects on Osteoblast Biology and Bone Mineral Density
ParameterLobeglitazoneRosiglitazonePioglitazoneReference
In Vitro Osteoblast Differentiation (ALP, RUNX2)No significant inhibitionSignificant suppressionNo significant suppression nih.gove-enm.orge-enm.org
In Vitro MineralizationNo alterationStrongly inhibitedSlightly suppressed nih.gove-enm.org
In Vivo Bone Mineral Density (BMD) Loss in MiceNo significant difference vs. controlSignificantly accelerated lossNo significant difference vs. control nih.gove-enm.orge-enm.org

Comparative Glycemic Efficacy and Metabolic Effects in Animal Models

In various animal models of type 2 diabetes and insulin resistance, Lobeglitazone has demonstrated potent glycemic control and beneficial metabolic effects, often superior to or equivalent to other TZDs at much lower concentrations. nih.govnih.gov In obese and diabetic db/db mice, Lobeglitazone effectively improved glucose intolerance by enhancing insulin-stimulated glucose uptake and suppressing pro-inflammatory responses in white adipose tissue. nih.gov Treatment of db/db mice with Lobeglitazone for 20 weeks resulted in significantly decreased glucose levels and enhanced insulin sensitivity. nih.gov

The high potency of Lobeglitazone is a recurring theme in comparative animal studies. nih.gov For instance, in Zucker diabetic fatty (ZDF) rats, a 0.3 mg/kg dose of Lobeglitazone was shown to be as effective in lowering glucose as a 30 mg/kg dose of Pioglitazone. e-dmj.org Similarly, in another animal model of type 2 diabetes, Lobeglitazone showed an EC₅₀ of 0.018 μM, which was 16 times lower than that of Pioglitazone (EC₅₀ 0.30 μM), indicating substantially higher potency. nih.gov

Regarding lipid metabolism, Lobeglitazone's effects were found to be comparable to Pioglitazone in ZDF rats, with both treatments similarly reducing plasma triglyceride and free fatty acid levels. e-dmj.org In high-fat diet-fed mice, Lobeglitazone significantly improved fasting glucose, serum insulin, and HOMA-IR, reversing the hyperglycemic and hyperinsulinemic state. nih.gov

Table 4: Comparative Efficacy in Animal Models
Model / ParameterLobeglitazonePioglitazoneReference
Glucose Lowering (ZDF Rats)0.3 mg/kg dose effective30 mg/kg dose for equivalent effect e-dmj.org
Potency (EC₅₀ in T2D model)0.018 μM0.30 μM nih.gov
Triglyceride Reduction (ZDF Rats)Similar to PioglitazoneSimilar to Lobeglitazone e-dmj.org
Glucose Intolerance (db/db mice)Effective improvementLess effective at low concentrations nih.gov

Synthetic Routes and Industrial Manufacturing Methodologies

Established Multi-Step Synthetic Pathways (e.g., Five-Step Synthesis)

The synthesis of Lobeglitazone (B1674985) hinges on the successful construction of two key molecular fragments: a pyrimidine (B1678525) derivative and a thiazolidinedione (TZD) moiety.

The pyrimidine intermediate, specifically 4-chloro-6-(4-methoxyphenoxy)pyrimidine (B1354279), is synthesized from the commercially available 4,6-dichloropyrimidine (B16783). researchgate.netnih.gov This initial step involves a nucleophilic substitution reaction where one of the chlorine atoms is replaced by a p-methoxyphenoxy group. The subsequent reaction involves the N-arylation of 2-(methylamino)ethanol (B44016) with this pyrimidine intermediate to form the crucial pyrimidinyl aminoalcohol. researchgate.net

The other key building block is the thiazolidinedione (TZD) ring, a characteristic feature of the glitazone class of drugs. The synthesis of the TZD-containing intermediate involves a Knoevenagel condensation. This reaction joins the aldehyde intermediate, 4-(2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethoxy)benzaldehyde, with 2,4-thiazolidinedione. nih.gov This condensation is a critical step in forming the core structure of the final drug molecule.

A pivotal improvement in the synthesis of Lobeglitazone was the development of a highly selective reduction method. The Knoevenagel condensation results in a benzylidene-2,4-thiazolidinedione intermediate containing an exocyclic double bond. researchgate.netnih.gov For the final drug structure, this double bond must be selectively reduced without affecting other functional groups in the molecule.

Process Development and Scale-Up Strategies

Moving from a laboratory curiosity to a commercially viable drug required substantial process development and the implementation of robust scale-up strategies. The successful large-scale production of over 2 kg of Lobeglitazone sulfate (B86663) with a purity of 98.5% underscores the effectiveness of these strategies. researchgate.net

In a push for modernization and process intensification, the synthesis of Lobeglitazone intermediates has been adapted to a continuous flow process using microreactors. nih.gov This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for higher yields and purity. The flow synthesis of key intermediates such as 4-chloro-6-(4-methoxyphenoxy)pyrimidine (Intermediate 1) and 5-[4-(2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethoxy)benzylidene]thiazolidine-2,4-dione (Intermediate 4) has been successfully demonstrated. nih.gov

Preliminary results from these flow syntheses have shown promising yields. For instance, the synthesis of Intermediate 1 in a flow reactor at 25 °C resulted in a 28.0% yield. nih.gov The synthesis of 2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethanol (Intermediate 2) and Intermediate 4 in flow systems achieved yields of 61.8% (at 160 °C) and 32.0% (at 120 °C), respectively. nih.gov These findings represent a significant step towards the industrial-scale synthesis of Lobeglitazone using continuous manufacturing technology. nih.gov

A critical aspect of the process development for Lobeglitazone sulfate has been the meticulous optimization of reaction conditions to maximize yields and ensure high purity. This involved a systematic investigation of various parameters for each step of the synthesis.

For the initial synthesis of the monosubstituted pyrimidine intermediate, the reaction of 4,6-dichloropyrimidine with p-methoxyphenol using sodium hydride (NaH) in dimethylformamide (DMF) initially gave a low yield of 65% due to the formation of a disubstituted byproduct. researchgate.net Process optimization focused on controlling the stoichiometry and reaction conditions to favor the desired monosubstitution.

The Knoevenagel condensation step was also a subject of optimization. The use of piperidine (B6355638) as a catalyst in ethanol (B145695) was found to be effective for this transformation. nih.gov Further studies in the broader field of Knoevenagel condensations highlight the importance of catalyst and solvent choice to achieve high conversion rates under mild conditions. nih.gov

The table below summarizes the key intermediates in the synthesis of Lobeglitazone sulfate.

Compound NameRole in Synthesis
4,6-dichloropyrimidineStarting material
p-methoxyphenolReagent for pyrimidine substitution
4-chloro-6-(4-methoxyphenoxy)pyrimidineKey pyrimidine intermediate
2-(methylamino)ethanolReagent for N-arylation
2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethanolPyrimidinyl aminoalcohol intermediate
4-fluorobenzaldehydeReagent for O-arylation
4-(2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethoxy)benzaldehydeAldehyde intermediate for Knoevenagel condensation
2,4-thiazolidinedioneKey thiazolidinedione building block
5-[4-(2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethoxy)benzylidene]thiazolidine-2,4-dioneIntermediate from Knoevenagel condensation
Hantzsch dihydropyridine (B1217469) esterReducing agent
LobeglitazoneFinal active pharmaceutical ingredient (free base)
Lobeglitazone sulfateFinal drug product

Advanced Analytical and Characterization Methodologies

Biophysical and Structural Biology Approaches

Understanding how a drug interacts with its biological target is crucial. Biophysical and structural biology methods provide high-resolution insights into these interactions, revealing the basis for a drug's potency and specificity.

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. This technique has been instrumental in revealing the precise binding mode of Lobeglitazone (B1674985) to its molecular target, the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). researchgate.netnih.gov

Studies have successfully determined the crystal structures of the PPARγ ligand-binding domain (LBD) in complex with Lobeglitazone, often in comparison with other TZDs like Rosiglitazone (B1679542) and Pioglitazone. nih.govnih.govresearchgate.net These structures show that the thiazolidinedione "head" group of Lobeglitazone binds to the canonical ligand-binding pocket of PPARγ, forming hydrogen bonds with key polar residues in a region that includes the activation function-2 (AF-2) helix (H12), which is critical for stabilizing the LBD in its active conformation. researchgate.netnih.gov

A distinguishing feature of Lobeglitazone is its elongated p-methoxyphenol moiety. nih.govnih.gov This part of the molecule extends into a hydrophobic pocket within the PPARγ LBD, making additional contacts that enhance its binding affinity compared to other TZDs. researchgate.netnih.gov This extended interaction is believed to contribute to its high potency. nih.gov The structural data obtained from these crystallographic studies provide a molecular basis for Lobeglitazone's efficacy and can aid in the design of new PPARγ agonists with improved properties. nih.govnih.gov

Interactive Table: Crystallographic Data for Lobeglitazone-PPARγ Complex

Parameter Lobeglitazone-PPARγ LBD Rosiglitazone-PPARγ LBD Pioglitazone-PPARγ LBD
Resolution (Å) 1.7 - 2.15 nih.govnih.gov 1.8 nih.gov 1.8 nih.gov
Space Group P2₁ researchgate.net - P2₁ researchgate.net
Key Binding Site Canonical ligand-binding pocket, AF-2 pocket, Ω-pocket researchgate.netnih.gov Canonical ligand-binding pocket, AF-2 pocket researchgate.net AF-2 pocket, Ω-pocket nih.gov
Unique Interaction The p-methoxyphenol group makes additional hydrophobic contacts. nih.gov - -

| PDB ID | - | 4EMA researchgate.net | - |

Note: Specific PDB IDs for Lobeglitazone complexes were not consistently available across all reviewed sources. Data is compiled from comparative studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive biochemical assay used to study molecular interactions, such as ligand-receptor binding and the subsequent recruitment of co-regulator proteins. johnshopkins.edumdpi.com The technique combines time-resolved fluorescence with Förster resonance energy transfer, which reduces background noise and increases assay sensitivity. mdpi.comyoutube.com

In the context of Lobeglitazone, TR-FRET assays are employed to quantify its activity as a PPARγ agonist. nih.gov These assays measure the ability of Lobeglitazone to promote the interaction between the PPARγ LBD and specific coactivator peptides or to displace corepressor peptides. nih.govresearchgate.net The binding of an agonist like Lobeglitazone induces a conformational change in the PPARγ LBD, which enhances its affinity for coactivators and reduces its affinity for corepressors. researchgate.net By labeling the PPARγ LBD and a co-regulator peptide with a suitable donor-acceptor fluorophore pair, the binding event can be monitored. nih.gov Research has utilized these assays to compare the efficacy of Lobeglitazone in recruiting various transcriptional cofactors relative to other agonists, providing quantitative data on its functional potency at the molecular level. nih.gov

Molecular and Cellular Biology Techniques for Functional Characterization

To understand the biological consequences of Lobeglitazone's interaction with its target, molecular and cellular biology techniques are essential. These methods measure changes in gene and protein expression, providing a link between receptor activation and cellular response.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a technique used to measure the amount of a specific RNA transcript. researchgate.net This allows researchers to determine how a compound affects the expression of target genes.

Interactive Table: Summary of qPCR Findings for Lobeglitazone

Study Context Cell/Tissue Type Target Genes Analyzed Observed Effect of Lobeglitazone Citation
Renal Fibrosis Mouse Kidney, NRK-49F cells PAI-1, α-SMA, Type 1 Collagen Downregulation e-enm.org
Corneal Fibrosis Human Corneal Fibroblasts ECM proteins Attenuation of TGF-β1-induced expression proquest.com
Osteoblastogenesis MC3T3E1, C3H10T1/2 cells RUNX2, Osteocalcin (OCN) No significant effect at tested doses nih.gov
Inflammation Bone-Marrow Derived Macrophages IL-1β, IL-6, iNOS, COX-2, MCP-1 Downregulation of LPS-induced expression nih.gov

| Hepatic Lipogenesis | Mouse Liver | Cyp4α10, Cyp4α14, SREBP-1c | Downregulation | nih.gov |

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. It can also be used to assess post-translational modifications, such as phosphorylation, which are crucial for regulating protein activity.

Interactive Table: Summary of Western Blot Findings for Lobeglitazone

Study Context Cell/Tissue Type Target Proteins Analyzed Observed Effect of Lobeglitazone Citation
Renal Fibrosis Mouse Kidney, NRK-49F cells PAI-1, α-SMA, Type 1 Collagen, p-Smad3 Downregulation/Inhibition of phosphorylation e-enm.org
Hepatic Metabolism Mouse Liver & Hypothalamus PPARα, PPARγ, FAS, SCD1, p-STAT3 Varied (e.g., increased p-STAT3) nih.gov
Thyroid Cancer Papillary Thyroid Carcinoma Cells E-cadherin, N-cadherin, Vimentin, Snail, p-p38 Increased E-cadherin, decreased others, inhibited p-p38 phosphorylation nih.gov

| Inflammation | Bone-Marrow Derived Macrophages | p-ERK, p-JNK | Reduced phosphorylation levels | nih.gov |

Immunohistochemical Analysis in Tissue Samples

Immunohistochemical (IHC) analysis is a critical technique used to visualize the distribution and localization of specific proteins within tissue samples, providing valuable insights into the cellular and molecular effects of therapeutic compounds like lobeglitazone. This method utilizes the principle of antibodies binding specifically to antigens in biological tissues. By tagging these antibodies with a reporter molecule, typically an enzyme or a fluorophore, researchers can identify the presence and location of the target protein.

In the context of lobeglitazone research, IHC has been employed to understand its impact on various tissues. For instance, in studies investigating the metabolic effects of lobeglitazone in high-fat diet-fed mice, immunohistochemical staining was used to examine changes in the liver and hypothalamus. nih.gov One such study revealed that lobeglitazone treatment increased the number of proopiomelanocortin (POMC)-positive neurons in the hypothalamus. nih.gov In the same study, IHC staining was used to assess the expression of glucose transporter 4 (GLUT4) in liver tissue, showing that lobeglitazone increased the number of GLUT4-positive hepatocytes. nih.gov

Another application of this technique, specifically immunocytochemistry (which applies the same principles to cultured cells), was demonstrated in a study on papillary thyroid cancer (PTC) cells. nih.govnih.gov Researchers used immunocytochemistry to observe the restoration of E-cadherin expression at the cell surface in PTC cells that had been treated with lobeglitazone. nih.govnih.gov This finding was crucial in understanding the compound's role in inhibiting epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govnih.gov

These examples highlight how immunohistochemistry serves as a powerful tool to elucidate the tissue-specific and cellular mechanisms of action of lobeglitazone, providing visual evidence of its effects on protein expression and localization.

Table 1: Summary of Immunohistochemical Analysis Findings for Lobeglitazone

Tissue/Cell TypeTarget ProteinTreatment GroupKey FindingReference
Mouse HypothalamusProopiomelanocortin (POMC)High-Fat Diet + LobeglitazoneIncreased number of POMC-positive neurons compared to the high-fat diet group. nih.gov
Mouse LiverGlucose Transporter 4 (GLUT4)High-Fat Diet + LobeglitazoneIncreased number of GLUT4-positive hepatocytes. nih.gov
Papillary Thyroid Cancer Cells (BCPAP and K1)E-cadherinTGF-β1 + LobeglitazoneRestored the TGF-β1-induced loss of E-cadherin expression. nih.govnih.gov

Cell-Based Assays for Functional Readouts (e.g., Alizarin Red Staining)

Cell-based assays are fundamental tools in drug discovery and development, offering a controlled in vitro environment to assess the functional effects of a compound on cellular processes. nih.gov These assays are crucial for determining a compound's biological activity, mechanism of action, and potential therapeutic effects before moving into more complex in vivo models. nih.gov For lobeglitazone, a key area of investigation involves its effects on cell differentiation, particularly in relation to its action as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. nih.govnih.gov

A significant concern with thiazolidinediones (TZDs), the class of drugs to which lobeglitazone belongs, is their potential impact on bone metabolism. nih.gov TZDs can influence the differentiation of mesenchymal stem cells, which are precursors to both adipocytes (fat cells) and osteoblasts (bone-forming cells). nih.gov To investigate this, researchers use cell-based functional assays.

One of the most relevant functional assays in this context is Alizarin Red staining . Alizarin Red S is a dye that specifically binds to calcium deposits, which are a hallmark of bone matrix mineralization by mature osteoblasts. nih.govnih.govsigmaaldrich.com The intensity of the red stain provides a quantitative measure of osteogenic differentiation and mineralization. researchgate.netmdpi.com

In a study evaluating the effects of lobeglitazone on osteoblastogenesis, murine pre-osteoblastic cells (MC3T3-E1) and mesenchymal stem cells (C3H10T1/2) were cultured in an osteogenic medium and treated with lobeglitazone. nih.gov The extent of mineralization was then assessed using Alizarin Red staining. The results from these cell-based assays indicated that lobeglitazone, unlike some other TZDs, did not have significant inhibitory effects on osteoblast differentiation in vitro. nih.gov This finding suggests that lobeglitazone might have a more favorable profile regarding skeletal side effects. nih.gov

These cell-based assays, providing critical functional readouts like mineralization, are indispensable for characterizing the biological activity of lobeglitazone and distinguishing its effects from other compounds in the same class.

Table 2: Research Findings from Cell-Based Assays for Lobeglitazone

Cell Line(s)Assay TypeTreatmentKey FindingReference
MC3T3-E1 (pre-osteoblasts), C3H10T1/2 (mesenchymal stem cells)Osteoblast Differentiation Assay (via Alizarin Red Staining)Lobeglitazone, RosiglitazoneLobeglitazone did not show significant inhibitory effects on osteoblastogenesis and mineralization. nih.gov
BCPAP and K1 (papillary thyroid cancer cells)Cell Migration Assay (Wound Healing)Lobeglitazone, RosiglitazoneSignificantly inhibited cell migration induced by transforming growth factor-beta1 (TGF-β1). nih.gov
BCPAP and K1 (papillary thyroid cancer cells)Cell Invasion Assay (Matrigel)Lobeglitazone, RosiglitazoneSignificantly inhibited cell invasion induced by TGF-β1. nih.gov

Preclinical Pharmacokinetics and Drug Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., Rats)

Studies in rat models have been crucial in characterizing the ADME profile of lobeglitazone (B1674985). These preclinical evaluations demonstrate that the compound exhibits linear pharmacokinetics within a dose range of 0.5 to 2 mg/kg following intravenous administration. nih.gov

Lobeglitazone is readily absorbed following oral administration in rats. nih.gov The absolute bioavailability is nearly complete, estimated to be around 95%. nih.govnih.govsnu.ac.kr This high level of absorption is supported by findings that less than 0.2% of the oral dose remains in the gastrointestinal tract after 24 hours, indicating that intestinal absorption is thorough. drugbank.com

The peak plasma concentrations (Cmax) and the time to reach peak concentration (Tmax) are dose-dependent. For instance, after oral doses of 0.5 mg/kg and 2 mg/kg in rats, the Tmax was observed at 67.5 and 48.8 minutes, respectively. drugbank.com The near-complete bioavailability was observed to be largely unaffected by the dosage, with values of 92.1% after a 0.5 mg/kg dose and 99.0% after a 2 mg/kg dose. drugbank.com

Interactive Table: Oral Bioavailability of Lobeglitazone in Rats

Dosage (mg/kg)Absolute Bioavailability (%)
0.592.1
2.099.0

Following absorption, lobeglitazone distributes to various tissues. The primary site of distribution is the liver. nih.govsnu.ac.kr In addition to the liver, notable distribution has also been observed in the heart, lungs, and adipose tissues. nih.govnih.govsnu.ac.kr The steady-state volume of distribution (Vss) in rats was determined to be between 189 and 276 mL/kg, and this was not found to vary significantly with the dose. drugbank.com Furthermore, lobeglitazone exhibits extensive binding to plasma proteins, reaching up to 99.9%. drugbank.com

The primary route of elimination for lobeglitazone is through metabolism. drugbank.com Studies in rat liver microsomes have shown that demethylation and hydroxylation are the principal metabolic pathways. drugbank.comnih.gov

The metabolism of lobeglitazone is primarily mediated by the cytochrome P450 (CYP) enzyme system. snu.ac.krdrugbank.com In vitro studies have indicated that lobeglitazone interacts with several CYP isoenzymes, notably CYP1A2, CYP2C9, and CYP2C19. nih.govnih.govsnu.ac.krresearchgate.net One study noted that in the presence of lobeglitazone, the metabolism of substrates for CYP1A2, CYP2C9, and CYP2C19 was reduced by up to 41.0 ± 6.56%, 50.1 ± 5.71%, and 43.2 ± 3.71%, respectively. nih.gov While CYP3A4 is identified as the main isoenzyme for lobeglitazone metabolism, interactions with CYP1A2, 2C9, and 2C19 are significant. nih.gov

Interactive Table: In Vivo Formation Clearance of Metabolite M1 in Rats

Lobeglitazone Dose (mg/kg)M1 Formation Clearance (mL/min/kg)
0.50.252
2.00.216

The excretion of unchanged lobeglitazone through urinary, biliary, and fecal routes is minimal in rats. nih.govsnu.ac.kr Studies have reported that the combined excretion of the parent drug in urine, bile, and feces accounts for less than 10% of the administered dose. nih.govnih.govdrugbank.comresearchgate.net This low level of excretion of the unchanged drug further underscores that hepatic metabolism is the major pathway for the elimination of lobeglitazone. drugbank.com

Major Metabolic Pathways and Enzyme Involvement

Pharmacokinetic Modeling and Interspecies Scaling for Translational Research

The transition of a potential therapeutic agent from preclinical evaluation to clinical trials is a critical step in drug development. Pharmacokinetic (PK) modeling and interspecies scaling are essential methodologies in this translational research, aiming to predict the human pharmacokinetic profile based on data obtained from preclinical animal studies. This predictive capability is crucial for selecting a safe and potentially efficacious starting dose for first-in-human studies.

Preclinical Pharmacokinetic Profile of Lobeglitazone

Comprehensive preclinical studies have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of lobeglitazone in various animal models, primarily in rats and mice. These studies form the foundational dataset required for any subsequent modeling and scaling efforts.

In rats, lobeglitazone demonstrates rapid absorption following oral administration. drugbank.com Studies have shown that after oral dosing, the time to reach maximum plasma concentration (Tmax) is relatively short. drugbank.com The absolute bioavailability of lobeglitazone in rats is high, indicating nearly complete absorption from the gastrointestinal tract. drugbank.comnih.gov Specifically, the bioavailability was reported to be approximately 92.1% after a 0.5 mg/kg dose and 99.0% after a 2 mg/kg dose. drugbank.com The pharmacokinetics in rats appeared to be linear within the dose range of 0.5 to 2 mg/kg. nih.gov

Lobeglitazone exhibits extensive binding to plasma proteins, exceeding 99.9%. drugbank.com The volume of distribution (Vss) at steady state was found to be between 189 and 276 mL/kg in rats, suggesting some distribution into tissues. drugbank.com The primary route of elimination for lobeglitazone is through metabolism, with less than 10% of the dose being excreted unchanged in urine, bile, and feces in rats. nih.gov The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes. drugbank.com

Preclinical studies in mouse models, such as db/db and KKAy mice, have also been instrumental in establishing the glucose-lowering effects of lobeglitazone and provide another layer of in vivo data for interspecies comparison. drugbank.com

Table 1: Preclinical Pharmacokinetic Parameters of Lobeglitazone in Rats

ParameterValueDose (mg/kg)RouteSource
AUC 459 µg·min/mL0.5Oral drugbank.com
514 µg·min/mL1Oral drugbank.com
481 µg·min/mL2Oral drugbank.com
Cmax 0.962 µg/mL0.5Oral drugbank.com
4.94 µg/mL2Oral drugbank.com
Tmax 67.5 min0.5Oral drugbank.com
48.8 min2Oral drugbank.com
Absolute Bioavailability 92.1%0.5Oral drugbank.com
99.0%2Oral drugbank.com
Vss 189 - 276 mL/kgN/AIV drugbank.com
Systemic Clearance 1.95 - 2.19 mL/min/kgN/AIV drugbank.com
Half-life (t½) 110 min1IV drugbank.com

AUC: Area Under the Curve, Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, Vss: Volume of Distribution at Steady State.

Pharmacokinetic Modeling and the Role of Interspecies Scaling

Pharmacokinetic modeling involves the use of mathematical models to describe and predict the concentration of a drug in the body over time. For translational research, physiologically based pharmacokinetic (PBPK) models and allometric scaling are the most common approaches.

Allometric scaling is an empirical method that relates pharmacokinetic parameters to the body weight of the animal species. allucent.complos.org The general principle is based on the observation that many physiological and metabolic processes scale predictably with body size across different species. allucent.com The relationship is typically described by the power equation:

Y = aW^b

where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, and a and b are the allometric coefficient and exponent, respectively. plos.orgnih.gov By determining these parameters from data in several preclinical species, one can extrapolate to predict the corresponding parameter in humans. allucent.comnih.gov This method is a valuable tool for providing a "sneak peek" at how a drug might behave in humans and for establishing a data-driven basis for a safe starting dose in clinical trials. allucent.com

While preclinical pharmacokinetic data for lobeglitazone in species such as rats and mice are available, specific studies detailing the application of allometric scaling or PBPK modeling to predict the human pharmacokinetics of lobeglitazone sulfate (B86663) are not extensively documented in publicly available literature. Such studies are typically part of the proprietary drug development process. The execution of these scaling studies would involve fitting the preclinical data from multiple species into allometric models to estimate human clearance and volume of distribution, which are key determinants of the dosing regimen.

The ultimate goal of these modeling and scaling exercises is to accurately forecast human pharmacokinetic parameters. For comparison, in clinical studies with healthy male subjects, single oral doses of lobeglitazone resulted in a half-life of 7.8 to 9.8 hours, with the peak plasma concentration and area under the curve increasing in a dose-proportional manner over a 1 to 4 mg range. nih.gov The comparison between predicted and observed human data is the final validation of the translational modeling approach.

Q & A

Q. What molecular mechanisms underlie Lobeglitazone Sulfate’s PPAR-γ activation, and how do they compare to other thiazolidinediones (TZDs)?

Lobeglitazone Sulfate binds to the PPAR-γ ligand-binding domain with a 12-fold higher affinity than rosiglitazone or pioglitazone due to its elongated p-methoxy phenol moiety, which interacts with a hydrophobic pocket near helix H12. This structural feature enhances its inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation at Ser245, reducing off-target effects . Methodologically, comparative binding assays using crystallography and dose-dependent phosphorylation studies (e.g., Western blotting) are recommended to validate these interactions.

Q. Which experimental models are most suitable for studying Lobeglitazone Sulfate’s anti-inflammatory effects in type 2 diabetes (T2DM)?

LPS-induced NLRP3 inflammasome activation models (e.g., murine macrophages or in vivo liver inflammation models) are optimal. Lobeglitazone Sulfate inhibits NLRP3 by suppressing NF-κB signaling and reducing pro-inflammatory cytokines like IL-1β and IL-18 . Researchers should quantify inflammasome markers (e.g., caspase-1 activity via fluorometric assays) and validate results using PPAR-γ knockout models to confirm mechanism specificity.

Q. How can researchers quantify Lobeglitazone Sulfate in bulk and pharmaceutical formulations with accuracy?

Validated UV spectrophotometry (λmax = 248 nm) and HPLC methods are recommended. For UV, linearity ranges of 2–14 µg/mL (r² > 0.998) with LOD/LOQ values of 0.07 µg/mL and 0.22 µg/mL, respectively, ensure precision. HPLC using a Phenomenex Luna C18 column achieves resolution within 15 minutes with <2% RSD . Method validation must follow ICH Q2(R2) guidelines, including robustness testing under varied pH and temperature conditions.

Advanced Research Questions

Q. How should researchers address contradictions in Lobeglitazone Sulfate’s long-term safety data across clinical trials?

Discrepancies in outcomes (e.g., weight gain vs. lipid profile improvements) require stratified subgroup analyses (e.g., age, baseline BMI) and extended follow-up periods. For example, a 24-week trial showed HbA1c reductions (-1.05%) but noted peripheral edema in 5% of subjects . Meta-analyses of phase 3/4 trials (e.g., post-marketing surveillance in South Korea) and PK/PD modeling (accounting for CYP2C9/2C19 polymorphisms) can clarify risk-benefit ratios .

Q. What experimental strategies can elucidate Lobeglitazone Sulfate’s dual role in NLRP3 inflammasome inhibition and glycemic control?

Co-culture systems (e.g., hepatocytes and macrophages) with LPS/ATP stimulation can model cross-talk between metabolic and inflammatory pathways. Transcriptomic profiling (RNA-seq) of PPAR-γ and NLRP3 pathways, combined with in vivo imaging in diabetic rodent models, can identify tissue-specific effects . Dose-ranging studies (0.5–2 mg/kg) are critical to avoid confounding anti-inflammatory vs. metabolic outcomes.

Q. How does Lobeglitazone Sulfate’s pharmacokinetic profile influence its drug-drug interaction potential in polypharmacy scenarios?

Lobeglitazone Sulfate exhibits no clinically significant interactions with metformin or amlodipine (90% CI for AUCτ ratios: 0.92–1.23) due to minimal CYP450 inhibition . However, researchers should conduct in vitro CYP induction assays (e.g., human hepatocytes) and physiologically based pharmacokinetic (PBPK) modeling to predict interactions with narrow-therapeutic-index drugs (e.g., warfarin).

Methodological Considerations

Q. What endpoints and assays are critical for evaluating Lobeglitazone Sulfate’s efficacy in preclinical T2DM studies?

Primary endpoints: HbA1c, HOMA-IR, and FPG reductions. Secondary endpoints: Lipid panel (LDL-C, HDL-C), small dense LDL quantification (Lipoprint system), and inflammatory markers (CRP, TNF-α). Use hyperinsulinemic-euglycemic clamps in rodent models to measure insulin sensitivity directly .

Q. How can researchers optimize synthesis routes for Lobeglitazone Sulfate to improve yield and purity?

A five-step GMP-compliant synthesis achieves 52% yield (vs. 17% in initial routes) via regioselective 1,4-reduction using Hantzsch dihydropyridine ester. Key intermediates (e.g., pyrimidinyl phenoxy ether) should be monitored via TLC (Rf = 0.35) and characterized by NMR/MS .

Safety and Tolerability

Q. What biomarkers should be monitored in long-term studies to assess Lobeglitazone Sulfate’s bone mineral density (BMD) effects?

Dual-energy X-ray absorptiometry (DXA) scans at baseline and 6-month intervals, alongside serum osteocalcin and CTX-1 measurements, are essential. Clinical trials reported no dose adjustments for BMD loss, but postmenopausal women require closer monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.